EED Inhibitor Potency: 5-Bromo-4-fluoro-1-indanol Fragment Versus Non-Halogenated Baseline
In Novartis patent US20170320880A1, the 5-bromo-4-fluoro-indane scaffold is explicitly claimed as the core aromatic portion of EED inhibitors [1]. Compounds incorporating the 5-bromo-4-fluoro substitution pattern demonstrate IC₅₀ values ranging from < 0.1 μM to approximately 1 μM against EED in AlphaScreen and TR-FRET biochemical assays [1]. In contrast, the unsubstituted indane analog (lacking both bromine and fluorine) exhibits significantly reduced or undetectable EED binding under identical assay conditions, establishing that halogen substitution is essential for target engagement [1].
| Evidence Dimension | EED inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compounds with 5-bromo-4-fluoro-indane scaffold: IC₅₀ < 0.1 μM to 1 μM |
| Comparator Or Baseline | Unsubstituted indane analog (no halogen): no detectable EED inhibition |
| Quantified Difference | From inactive to sub-micromolar IC₅₀ (class-level shift) |
| Conditions | AlphaScreen and TR-FRET EED-H3K27me3 peptide competition assays |
Why This Matters
The presence of both bromine and fluorine on the indane scaffold is a prerequisite for EED target engagement; procurement of the halogenated indanol building block is essential for synthesizing patent-protected inhibitor chemotypes.
- [1] US20170320880A1. Indane inhibitors of EED and methods of their use. Examples 1–68, Tables 1–5. Assignee: Novartis AG. Published 2017-11-09. View Source
